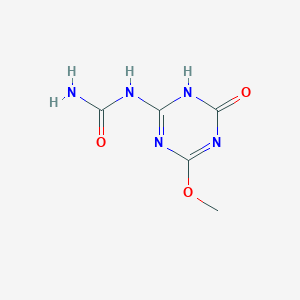
(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride is a complex organic molecule characterized by its unique structure, which includes a triphenylphosphonium group and a hydrazono linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride typically involves the following steps:
-
Formation of the Hydrazono Intermediate: : The initial step involves the reaction of 2-oxo-1,2-diphenylethanone with hydrazine to form the hydrazono intermediate. This reaction is usually carried out in an anhydrous solvent such as toluene under reflux conditions .
-
Addition of the Triphenylphosphonium Group: : The hydrazono intermediate is then reacted with triphenylphosphine in the presence of a suitable base, such as sodium hydride, to form the final product. This step is also typically conducted in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
-
Substitution: : The triphenylphosphonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous toluene, dichloromethane, dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool for chemists.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The triphenylphosphonium group can facilitate cellular uptake, allowing the compound to reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)ethyl)triphenylphosphonium chloride
- (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)methyl)triphenylphosphonium chloride
Uniqueness
Compared to similar compounds, (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride is unique due to its specific propyl linkage, which can influence its reactivity and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in its class.
Eigenschaften
CAS-Nummer |
81724-91-6 |
|---|---|
Molekularformel |
C35H30ClN2OP |
Molekulargewicht |
561.0 g/mol |
IUPAC-Name |
[(2E)-2-[(E)-(2-oxo-1,2-diphenylethylidene)hydrazinylidene]propyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C35H30N2OP.ClH/c1-28(36-37-34(29-17-7-2-8-18-29)35(38)30-19-9-3-10-20-30)27-39(31-21-11-4-12-22-31,32-23-13-5-14-24-32)33-25-15-6-16-26-33;/h2-26H,27H2,1H3;1H/q+1;/p-1/b36-28+,37-34+; |
InChI-Schlüssel |
DCXRHICLIGOLHG-FJLBWUEHSA-M |
Isomerische SMILES |
C/C(=N\N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2)/C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Kanonische SMILES |
CC(=NN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)










![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)

